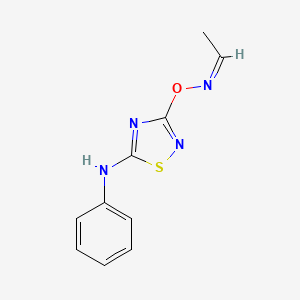![molecular formula C54H60P2 B15213098 bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B15213098.png)
bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane: is a complex organophosphorus compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is favored due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the substituents on the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and are performed under controlled temperatures.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphine compounds.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties . These complexes are studied for their catalytic activities in various chemical reactions, including cross-coupling reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. Its structural features suggest possible applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for use in high-performance materials.
作用機序
The mechanism by which bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity in various reactions. The adamantyl groups provide steric hindrance, which can influence the selectivity and efficiency of the catalytic processes.
類似化合物との比較
Di-1-adamantylphosphine: Similar in structure but lacks the additional phenyl and methylphenyl groups.
Butyldi-1-adamantylphosphine: Contains butyl groups instead of the phenyl and methylphenyl groups.
Uniqueness: Bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane is unique due to its complex structure, which combines multiple bulky groups and phosphine functionalities. This complexity provides distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and a valuable compound in various scientific and industrial applications.
特性
分子式 |
C54H60P2 |
|---|---|
分子量 |
771.0 g/mol |
IUPAC名 |
bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane |
InChI |
InChI=1S/C54H60P2/c1-37-13-9-11-19-51(37)55(52-20-12-10-14-38(52)2)35-47-27-49(45-15-5-3-6-16-45)50(46-17-7-4-8-18-46)28-48(47)36-56(53-29-39-21-40(30-53)23-41(22-39)31-53)54-32-42-24-43(33-54)26-44(25-42)34-54/h3-20,27-28,39-44H,21-26,29-36H2,1-2H3 |
InChIキー |
JZPCBFNJBCVJBS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1P(CC2=CC(=C(C=C2CP(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


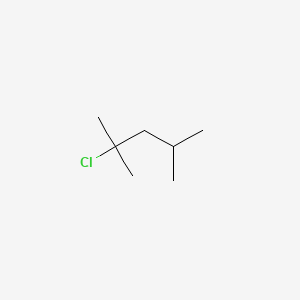
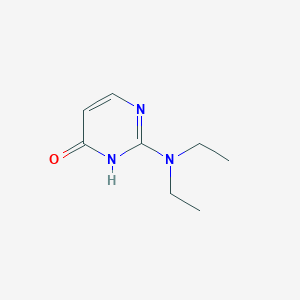
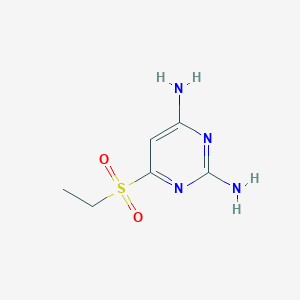
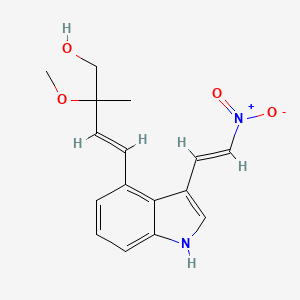
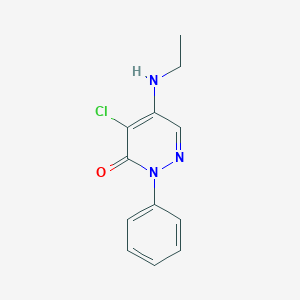

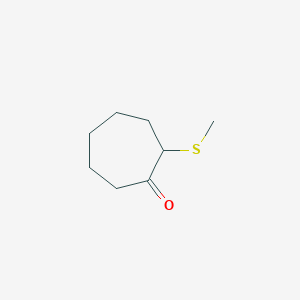
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)
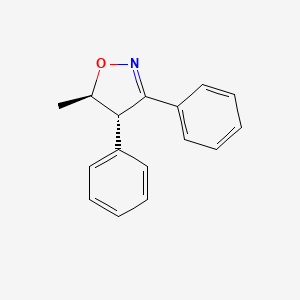

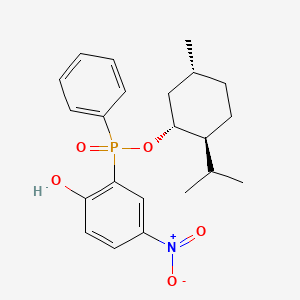
![2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B15213083.png)
![3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one](/img/structure/B15213091.png)
